(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one
Description
(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one (CAS: 7252-83-7) is a β-lactam (azetidin-2-one) derivative with stereospecific substituents at positions 3 and 3. Its structure includes:
- A benzoyl group at the 1-position.
- A (2-methoxypropan-2-yl)oxy (1-methoxy-1-methylethoxy) group at the 3-position.
- A phenyl group at the 4-position.
The bulky 3-(2-methoxypropan-2-yl)oxy substituent enhances steric hindrance, influencing solubility and stability, while the benzoyl group may modulate electronic properties for nucleophilic reactivity .
Properties
IUPAC Name |
(3R,4S)-1-benzoyl-3-(2-methoxypropan-2-yloxy)-4-phenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,24-3)25-17-16(14-10-6-4-7-11-14)21(19(17)23)18(22)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGIEMHCAPRHEZ-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(OC)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572894 | |
| Record name | (3R,4S)-1-Benzoyl-3-[(2-methoxypropan-2-yl)oxy]-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149107-92-6 | |
| Record name | (3R,4S)-1-Benzoyl-3-[(2-methoxypropan-2-yl)oxy]-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Azetidinone Ring Formation
The β-lactam (azetidin-2-one) core is typically constructed via the Staudinger reaction , a [2+2] cycloaddition between imines and ketenes. While classical Staudinger conditions (e.g., triethylamine in dichloromethane) are well-documented, recent advances employ hexafluoroisopropanol (HFIP) as a solvent to enhance reaction efficiency and stereoselectivity .
Key Reaction Parameters
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Substrate : N-Methoxy-4-phenylazetidin-2-one precursors
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Reagent : N-Bromosuccinimide (NBS) for bromination at C3
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Solvent : HFIP (0.2 M concentration)
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Temperature : Room temperature (20–25°C)
-
Time : 60 minutes
For example, treatment of 1-methoxy-4-phenylazetidin-2-one with NBS in HFIP yields 3-bromo-1-methoxy-4-phenylazetidin-2-one with 80% efficiency .
Stereoselective Introduction of the Methoxypropan-2-yloxy Group
The C3 substituent is installed via nucleophilic substitution or Mitsunobu reactions. Stereochemical fidelity at C3 and C4 is maintained using chiral auxiliaries or asymmetric catalysis.
Substitution Protocol
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Substrate : 3-Bromo-1-methoxy-4-phenylazetidin-2-one
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Nucleophile : 2-Methoxypropan-2-ol
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Base : DBU (1,8-Diazabicycloundec-7-ene)
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Solvent : Tetrahydrofuran (THF)
The reaction proceeds via an SN2 mechanism, with DBU facilitating deprotonation of the alcohol and subsequent displacement of bromide. The bulky methoxypropan-2-yloxy group induces significant steric hindrance, necessitating optimized reaction times (12–18 hours) to prevent epimerization .
Benzoylation at the N1 Position
The final step involves acylation of the azetidinone nitrogen with benzoyl chloride. This step is sensitive to hydrolysis due to the electrophilic β-lactam carbonyl.
Acylation Conditions
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Substrate : 3-((2-Methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one
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Acylating Agent : Benzoyl chloride (1.2 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Anhydrous dichloromethane
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Temperature : 0°C → room temperature
The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel chromatography (hexanes/ethyl acetate gradient).
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for bromination and substitution steps, reducing reaction times by 40% compared to batch processes. Key industrial parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Typical Yield | 68–74% | 78–82% |
| Throughput | 5 g/day | 50 kg/day |
Crystallization from ethanol/water mixtures replaces chromatography for large-scale purification, enhancing throughput while maintaining ≥98% purity .
Analytical Validation of Synthetic Intermediates
Post-synthesis characterization ensures structural integrity and stereochemical fidelity:
5.1 Nuclear Magnetic Resonance (NMR)
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1H NMR : Key signals include the methoxypropan-2-yloxy methyl groups (δ 1.2–1.4 ppm) and the azetidinone carbonyl (δ 170 ppm in 13C NMR) .
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Stereochemical Confirmation : Coupling constants (J = 1.7 Hz) between C3 and C4 protons verify the (3R,4S) configuration .
5.2 High-Resolution Mass Spectrometry (HRMS)
5.3 X-ray Crystallography
Single-crystal analysis confirms absolute stereochemistry, with refinement using SHELX software .
Comparative Analysis of Synthetic Routes
The table below evaluates three published methods for synthesizing (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one:
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Staudinger/NBS/HFIP | 74 | 98 | High (dr > 95:5) | Moderate |
| Mitsunobu Substitution | 68 | 97 | Moderate (dr 85:15) | Low |
| Continuous Flow | 82 | 99 | High (dr > 97:3) | High |
The Staudinger/NBS/HFIP route offers superior stereoselectivity, while continuous flow methods excel in scalability .
Challenges and Optimization Strategies
7.1 Stereochemical Drift
Prolonged reaction times during substitution risk epimerization at C3. Mitigation strategies include:
-
Using low temperatures (0–5°C) during benzoylation
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Employing chiral phase-transfer catalysts
7.2 β-Lactam Ring Hydrolysis
The electrophilic carbonyl is prone to hydrolysis. Anhydrous conditions and non-nucleophilic bases (e.g., DBU) are critical for stability .
Chemical Reactions Analysis
Oxidation Reactions
The azetidinone core and its substituents undergo selective oxidation under controlled conditions.
Reagents and Conditions
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Potassium permanganate (KMnO₄) : Oxidizes benzylic or allylic positions when present .
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Chromium trioxide (CrO₃) : Targets carbonyl groups, converting them to carboxylic acids under acidic conditions .
Products
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Carboxylic acids : Formed via oxidation of benzoyl or phenyl substituents.
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Ketones : Generated through partial oxidation of secondary alcohols (if formed during prior reductions).
Reduction Reactions
The lactam ring and carbonyl groups are susceptible to reduction.
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH₄) : Reduces the lactam carbonyl to a secondary alcohol, yielding (3R,4S)-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-ol .
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Catalytic hydrogenation (H₂/Pd-C) : Selectively reduces the benzoyl group to a benzyl alcohol without affecting the lactam ring .
Products
| Reduction Target | Product | Yield (%) |
|---|---|---|
| Lactam carbonyl | Azetidin-2-ol derivative | 60–75 |
| Benzoyl group | Benzyl alcohol derivative | 85–90 |
Substitution Reactions
The methoxypropan-2-yl ether group participates in nucleophilic substitutions.
Reagents and Conditions
-
Alkyl halides (R-X) : React with the ether oxygen in the presence of NaH, replacing the methoxypropan-2-yl group with alkyl chains .
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Grignard reagents (R-MgX) : Attack the lactam carbonyl, forming tertiary alcohols after workup .
Example Reaction Pathway
-
Ether cleavage : HI in acetic acid removes the methoxypropan-2-yl group, forming a hydroxyl intermediate.
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Alkylation : The intermediate reacts with methyl iodide (CH₃I) to install a methyl ether.
Ring-Opening Reactions
The strained azetidinone ring undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : HCl (6M), reflux.
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Product : (3R,4S)-3-((2-methoxypropan-2-yl)oxy)-4-phenyl-β-amino acid .
Basic Hydrolysis
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Conditions : NaOH (2M), 80°C.
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Product : Corresponding β-lactam-opened amide derivative.
Comparative Reactivity
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| Lactam carbonyl | High (reduction > oxidation) | LiAlH₄, DIBAL |
| Benzoyl group | Moderate (selective reduction) | H₂/Pd-C |
| Methoxypropan-2-yl ether | Low (requires strong bases) | NaH, R-X |
Mechanistic Insights
Scientific Research Applications
The compound (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one (CAS 149107-92-6) is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that azetidinone derivatives, including this compound, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. A study focused on its efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for potential use in antibiotic formulations.
Anti-inflammatory Effects
The anti-inflammatory potential of azetidinone derivatives has been explored in several studies. The compound has been shown to reduce inflammatory markers in vitro, indicating its possible use in treating inflammatory diseases.
Neuroprotective Effects
Preliminary research suggests that this compound may provide neuroprotective benefits. Studies have indicated that it could mitigate oxidative stress and neuronal apoptosis, making it a candidate for further investigation in neurodegenerative disorders.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as a lead compound for antibiotic development.
Case Study 3: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in significantly reduced cell death compared to untreated controls. This highlights its potential role in neuroprotective therapies.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position substituent significantly impacts physicochemical and synthetic properties. Key analogs include:
Key Findings :
Variations in the 1-Position Benzoyl Group
Replacing the benzoyl group alters electronic and steric profiles:
Key Findings :
Stereochemical Comparisons
The (3R,4S) configuration is crucial for activity. Diastereomers or epimers exhibit distinct properties:
Biological Activity
(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one, with the CAS number 149107-92-6, is a synthetic organic compound belonging to the class of azetidinones. This compound exhibits unique stereochemistry and functional groups that render it significant in various fields, particularly in medicinal chemistry and biological research.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 339.39 g/mol |
| Density | 1.22 g/cm³ |
| Boiling Point | 459.6 °C |
| Melting Point | 89-94 °C |
| LogP | 3.1159 |
| PSA (Polar Surface Area) | 55.84 Ų |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Azetidinone Ring : This is achieved through a Staudinger reaction involving an imine and a ketene, typically using triethylamine as a base in dichloromethane.
- Functional Group Introduction : The benzoyl and phenyl groups are introduced via nucleophilic substitution reactions, while the methoxypropan-2-yl group is added through etherification using an appropriate alcohol and acid catalyst.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to specific active sites on enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies have shown that azetidinones can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Activity : Investigations into the structure-activity relationship (SAR) indicate that modifications in the azetidinone framework can enhance anticancer efficacy by targeting specific cancer cell lines.
Case Study 1: Antimicrobial Efficacy
In a study assessing various azetidinones, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating its potential as a lead compound for antimicrobial drug development.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed its effectiveness against several cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other azetidinones:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (3R,4S)-1-Benzoyl-3-(methoxyalkyl)azetidinone | Azetidinone | Antimicrobial, Anticancer |
| (3S,4R)-1-Benzoyl-3-(ethyl)azetidinone | Azetidinone | Moderate Anticancer Activity |
| (3R,4S)-1-(Phenyl)benzoylazetidinone | Azetidinone | Low Antimicrobial Activity |
The distinct stereochemistry and functional group orientation in this compound provide it with unique biological properties not observed in its analogs.
Q & A
Q. What are the key challenges in synthesizing (3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one, and how can reaction conditions be optimized?
Synthesis of this β-lactam derivative requires precise stereochemical control due to its azetidin-2-one core and multiple substituents. Challenges include:
- Stereoselectivity : The (3R,4S) configuration must be preserved during benzoylation and methoxypropan-2-yloxy substitution. Use of chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) is recommended .
- Reactivity of the β-lactam ring : Avoid hydrolysis by using anhydrous conditions and non-nucleophilic bases (e.g., DBU) during coupling reactions .
- Yield optimization : Reported yields for similar β-lactams range from 34% to 74%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological validation should include:
- HPLC-MS : To confirm molecular weight (C20H21NO4, MW 339.38) and detect impurities (e.g., unreacted benzoyl chloride or byproducts) .
- 1H/13C NMR : Key signals include the azetidin-2-one carbonyl (~170 ppm in 13C NMR) and methoxypropan-2-yloxy protons (δ 1.2–1.4 ppm for methyl groups) .
- X-ray crystallography : For absolute stereochemical confirmation, using SHELX software for refinement .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the β-lactam ring in this compound?
The β-lactam’s reactivity is modulated by:
- Steric hindrance : The 4-phenyl and 3-methoxypropan-2-yloxy groups hinder nucleophilic attack on the carbonyl, increasing stability compared to simpler β-lactams. Computational studies (DFT) can quantify steric maps .
- Electronic effects : Electron-withdrawing benzoyl groups at N1 polarize the β-lactam carbonyl, enhancing electrophilicity. This can be studied via Hammett plots using substituted benzoyl analogs .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar azetidinones?
Discrepancies in NMR or crystallographic data may arise from:
- Conformational flexibility : The methoxypropan-2-yloxy group may adopt multiple rotamers, leading to split signals in NMR. Low-temperature NMR (−40°C) or dynamic exchange modeling can clarify this .
- Crystal packing effects : X-ray structures may show variations in dihedral angles due to intermolecular interactions. Compare multiple datasets or use Hirshfeld surface analysis to identify dominant packing forces .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Screen against β-lactamase enzymes (e.g., TEM-1) to assess binding affinity. Use AutoDock Vina with force fields parameterized for azetidinones .
- ADMET profiling : Predict pharmacokinetics using SwissADME. The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, but the bulky methoxypropan-2-yloxy group may limit solubility .
Methodological Guidance Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C20H21NO4 | |
| Melting point | Not reported; analog: 160–178°C (dec) | |
| Solubility | Likely soluble in DMSO, chloroform |
Q. Table 2. Comparison of Synthesis Yields for Analogous Compounds
| Compound | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| Thiazolidin-4-one derivatives | 34–74 | Column chromatography | |
| (3R,4S)-1-Benzoyl-3-ethoxy analogs | 47–60 | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
